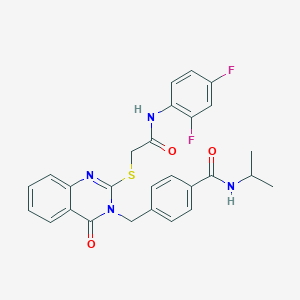

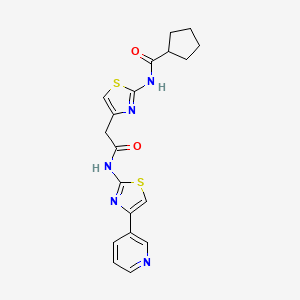

![molecular formula C18H22N6O3S2 B3012628 苯并[c][1,2,5]噻二唑-5-基(4-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)-1,4-二氮杂环-1-基)甲苯酮 CAS No. 1903881-90-2](/img/structure/B3012628.png)

苯并[c][1,2,5]噻二唑-5-基(4-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)-1,4-二氮杂环-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

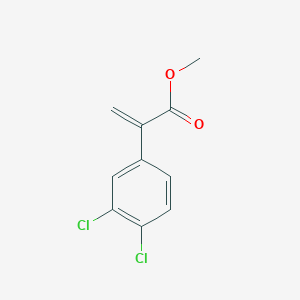

The compound "benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzo[c][1,2,5]thiadiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiadiazole ring. This core is substituted with a sulfonyl-diazepan moiety and a methanone group, suggesting potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves the use of diazotransfer reagents, such as benzotriazol-1-yl-sulfonyl azide, which can facilitate the formation of azidoacylbenzotriazoles and subsequently various amides, esters, and thioesters . Additionally, the synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles has been reported to proceed through the reaction of (1-amino-1H-benzimidazol-2-yl)methanol with thionyl chloride, followed by nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the core structure.

Molecular Structure Analysis

The molecular structure of benzimidazo[1,2-c][1,2,3]thiadiazoles, which are structurally related to the target compound, has been confirmed by single-crystal X-ray analysis . This technique could be employed to determine the precise molecular geometry of the target compound, which would be essential for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds, such as benzo[b]thien-2-yl methanones, towards sulfur- and oxygen-containing nucleophiles has been studied, revealing that these compounds can undergo Michael-type nucleophilic addition reactions . This suggests that the target compound may also exhibit similar reactivity patterns, which could be exploited in further chemical transformations or in its interactions with biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as anti-mycobacterial chemotypes, and their structure-activity relationships have been studied using 3D-QSAR models . These studies can provide insights into the lipophilicity, electronic properties, and steric factors that influence the biological activity of such compounds, which could be relevant for the target compound as well.

Case Studies

While there are no direct case studies on the target compound, the literature provides examples of related compounds being evaluated for biological activities. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been tested against Mycobacterium tuberculosis, with some derivatives showing promising anti-tubercular activity . These studies highlight the potential of the target compound for similar biological evaluations.

科学研究应用

分子聚集研究

已经对噻二唑衍生物进行了分子聚集研究,重点关注溶剂效应和取代基团对聚集过程的影响。这些研究突出了噻二唑衍生物在理解各种溶剂中的荧光效应和分子相互作用中的重要性,这可能与苯并[c][1,2,5]噻二唑衍生物在设计具有特定光学性质的材料中的研究有关 (Matwijczuk 等,2016)。

合成方法和化学转化

对噻二唑的研究还导致了新型合成方法的开发,促进了复杂杂环化合物的合成。例如,噻二唑转化为三唑衍生物展示了噻二唑支架在有机合成中的多功能性,可能适用于苯并[c][1,2,5]噻二唑衍生物的合成 (Pokhodylo 等,2018)。

催化和绿色化学

噻二唑衍生物已被用作各种有机化合物的合成催化剂,强调了它们在促进环保反应中的作用。这一应用强调了苯并[c][1,2,5]噻二唑-5-基衍生物在温和且对环境无害的条件下催化反应的潜力 (Khazaei 等,2015)。

分子对接研究

噻二唑衍生物在分子对接研究中用于预测结合能和与生物靶标的相互作用,证明了它们在药物发现和设计中的重要性。这表明了在开发新疗法中研究苯并[c][1,2,5]噻二唑-5-基衍生物的潜在途径 (Malathi & Chary,2019)。

未来方向

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3S2/c1-12-17(13(2)22(3)19-12)29(26,27)24-8-4-7-23(9-10-24)18(25)14-5-6-15-16(11-14)21-28-20-15/h5-6,11H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLMDQCLVCDKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

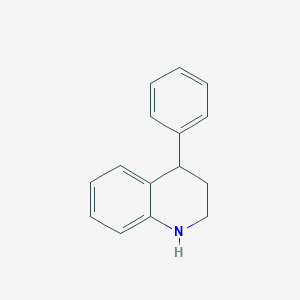

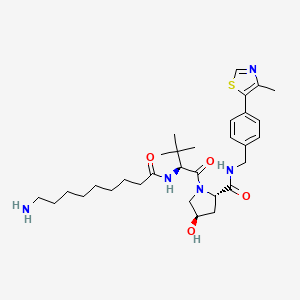

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)

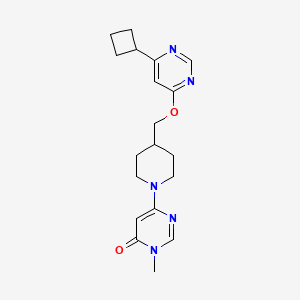

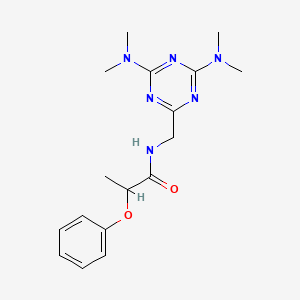

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

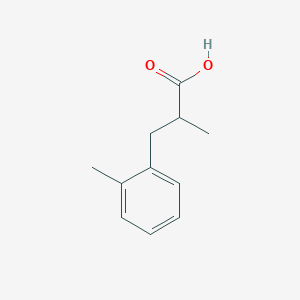

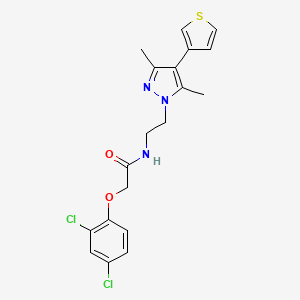

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)